

Molecular weight and CAS number for Boc-NH-PEG8-CH2CH2COOH

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Compound of Interest

Compound Name: Boc-NH-PEG8-CH2CH2COOH

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In-Depth Technical Guide: Boc-NH-PEG8-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Boc-NH-PEG8-CH2CH2COOH**, a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide will delve into the physicochemical properties, applications, and experimental protocols related to this specific linker, providing a valuable resource for researchers in targeted protein degradation.

Core Properties of Boc-NH-PEG8-CH2CH2COOH

Boc-NH-PEG8-CH2CH2COOH is a heterobifunctional molecule featuring a Boc-protected amine and a terminal carboxylic acid, separated by an 8-unit polyethylene glycol (PEG) chain. This structure provides a versatile platform for the synthesis of PROTACs, where the PEG spacer enhances solubility and optimizes the spatial orientation of the final molecule.

Table 1: Physicochemical Properties of Boc-NH-PEG8-CH2CH2COOH



Property	Value	Reference(s)
CAS Number	1334169-93-5	[1]
Molecular Weight	541.63 g/mol	[1]
Molecular Formula	C24H47NO12	[1]
Appearance	Viscous Liquid	
Purity	≥95%	_
Solubility	Soluble in water and most organic solvents	[2][3]
Storage	Short term (days to weeks) at 0–4 °C; Long term (months to years) at -20 °C	

Role in PROTAC Technology

PROTACs are designed with three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two. **Boc-NH-PEG8-CH2CH2COOH** serves as a foundational element for the linker component. The bifunctional nature of this molecule allows for sequential or convergent synthesis strategies in the assembly of a PROTAC.

The general mechanism of action for a PROTAC synthesized using this linker is as follows:

- The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
- This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the target protein.
- The polyubiquitinated target protein is then recognized and degraded by the proteasome.

The length and flexibility of the PEG8 chain in **Boc-NH-PEG8-CH2CH2COOH** are critical for optimizing the formation and stability of this ternary complex, which directly impacts the efficiency of protein degradation.



Experimental Protocols: Synthesis of a PROTAC using Boc-NH-PEG8-CH2CH2COOH

The following is a generalized, two-step experimental protocol for the synthesis of a PROTAC utilizing **Boc-NH-PEG8-CH2CH2COOH**. This protocol involves the sequential coupling of the E3 ligase ligand and the target protein ligand to the linker.

Step 1: Coupling of E3 Ligase Ligand to the Linker

This step involves the formation of an amide bond between the carboxylic acid of the linker and an amine-functionalized E3 ligase ligand.

Materials:

Boc-NH-PEG8-CH2CH2COOH

- Amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or VHL ligand)
- Amide coupling reagent (e.g., HATU, HBTU)
- Organic base (e.g., DIPEA, TEA)
- Anhydrous solvent (e.g., DMF, DCM)

Procedure:

- Dissolve Boc-NH-PEG8-CH2CH2COOH (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0-1.2 eq) in the anhydrous solvent.
- Add the amide coupling reagent (1.2 eq) and the organic base (2.0 eq) to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
- Upon completion, quench the reaction and purify the product using flash column
 chromatography or preparative HPLC to yield the Boc-protected linker-E3 ligase ligand



conjugate.

Step 2: Coupling of Target Protein Ligand

This step involves the deprotection of the Boc group followed by the coupling of the target protein ligand.

Materials:

- Boc-protected linker-E3 ligase ligand conjugate
- Acid for Boc deprotection (e.g., TFA)
- Carboxylic acid-functionalized target protein ligand
- Amide coupling reagent and organic base (as in Step 1)
- Anhydrous solvent

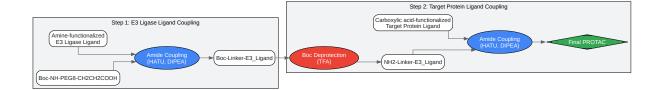
Procedure:

- Dissolve the Boc-protected conjugate in a suitable solvent (e.g., DCM).
- Add an excess of TFA to the solution and stir at room temperature for 1-2 hours to remove the Boc protecting group. Monitor deprotection by LC-MS.
- Remove the solvent and TFA under reduced pressure.
- Dissolve the resulting amine-linker-E3 ligase ligand intermediate and the carboxylic acidfunctionalized target protein ligand (1.0-1.2 eq) in an anhydrous solvent.
- Add the amide coupling reagent (1.2 eq) and organic base (2.0 eq).
- Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
- Upon completion, purify the final PROTAC molecule using preparative HPLC.

Visualization of Workflows and Pathways



Diagram 1: General PROTAC Synthesis Workflow

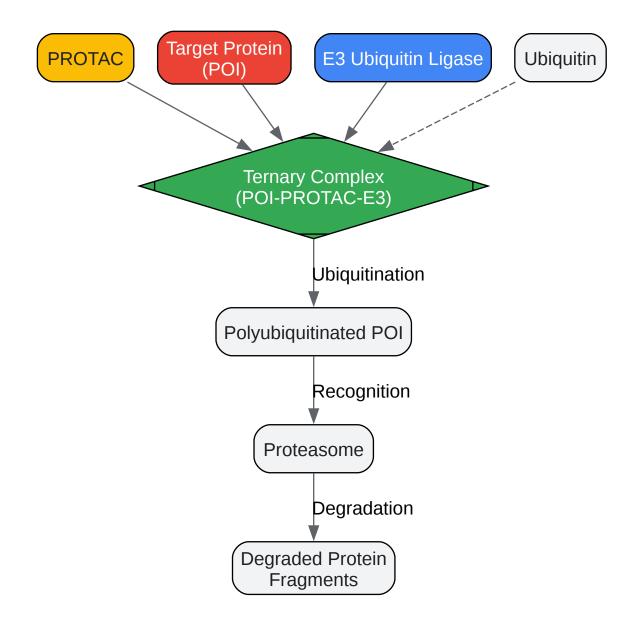


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Caption: A generalized two-step workflow for the synthesis of a PROTAC molecule.

Diagram 2: PROTAC Mechanism of Action - Targeted Protein Degradation Pathway





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Caption: The signaling pathway of PROTAC-mediated targeted protein degradation.

This technical guide provides a foundational understanding of **Boc-NH-PEG8-CH2CH2COOH** and its application in the rapidly evolving field of targeted protein degradation. For specific applications, researchers should consult peer-reviewed literature for detailed protocols and characterization data relevant to their target protein and E3 ligase of interest.

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References

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